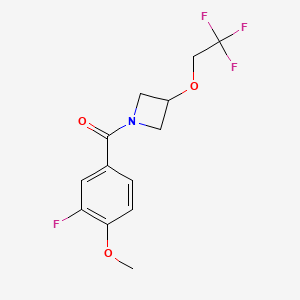

1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine

Description

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO3/c1-20-11-3-2-8(4-10(11)14)12(19)18-5-9(6-18)21-7-13(15,16)17/h2-4,9H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPMIYGPDCPHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents.

Attachment of the Fluoro and Methoxy Substituted Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the substituted phenyl group to the azetidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The azetidine core in Compound A is strained, making it prone to ring-opening or functionalization. Key pathways include:

C–H Functionalization

-

Pd-Catalyzed Arylation : The electron-withdrawing trifluoroethoxy group at C3 directs cis-stereoselective C(sp³)–H arylation at C2/C4 positions. Pd(OAc)₂/AgOAc systems with (BnO)₂PO₂H as a phase-transfer catalyst enable arylations under mild conditions (DCE, 110°C) .

-

Copper-Catalyzed Radical Cyclization : Photoinduced anti-Baldwin 4-exo radical cyclization using Cu(I) catalysts (e.g., Cu(MeCN)₄PF₆) could functionalize the azetidine ring .

Ring-Opening Reactions

-

Acid-Mediated Cleavage : The trifluoroethoxy group enhances susceptibility to acid-induced ring opening. La(OTf)₃-catalyzed conditions (DCE, reflux) promote regioselective aminolysis, yielding pyrrolidine derivatives .

-

Base-Driven Rearrangements : Strong bases (e.g., LDA, KHMDS) may induce β-lactam formation via deprotonation at C2/C4, stabilized by the benzoyl group .

3-Fluoro-4-Methoxybenzoyl Group

-

Electrophilic Aromatic Substitution (EAS) : The methoxy group activates the benzene ring for nitration or halogenation at the ortho position relative to fluorine.

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the benzoyl group to yield 3-(2,2,2-trifluoroethoxy)azetidine, though steric hindrance may slow kinetics .

Trifluoroethoxy Group

-

Nucleophilic Substitution : The CF₃CH₂O– moiety undergoes SN2 displacement with strong nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents (DMF, 80°C) .

-

Reductive Cleavage : H₂/Pd-C or LiAlH₄ reduces the C–O bond, yielding 3-hydroxyazetidine derivatives .

Cycloadditions

-

[3+1]-Cycloaddition : Reaction with donor-acceptor cyclopropanes (DACs) using MgI₂/TBAI generates tetrasubstituted azetidines via nitrogen atom transfer .

-

Photochemical [2+2] Cycloaddition : Blue light irradiation with alkenes/alkynes (fac-[Ir(dFppy)₃] catalyst) forms fused bicyclic systems .

Stability and Degradation

-

Thermal Stability : The trifluoroethoxy group enhances thermal resilience (decomposition >200°C).

-

Oxidative Degradation : Ozone or mCPBA oxidizes the azetidine ring to β-lactams or N-oxides, depending on conditions .

Hypothetical Reaction Table

Challenges and Limitations

-

Steric Hindrance : The 3-fluoro-4-methoxybenzoyl group impedes reactions at the azetidine nitrogen.

-

Electron-Withdrawing Effects : The trifluoroethoxy group reduces nucleophilicity at C3, complicating alkylation/acylation.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The fluorinated aromatic moieties can enhance bioactivity and metabolic stability. Research indicates that similar compounds exhibit promising activity against various diseases, including cancer and bacterial infections.

Case Study : A study exploring the derivatives of azetidine compounds found that those with fluorinated substituents demonstrated enhanced anti-cancer properties due to increased lipophilicity and improved cell membrane permeability. This suggests that 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine could be a valuable lead compound for further pharmacological evaluation.

Agrochemicals

Fluorinated compounds are known for their effectiveness in agrochemical applications due to their ability to resist degradation in environmental conditions. The compound may serve as an effective pesticide or herbicide.

Research Findings : A comparative analysis of fluorinated agrochemicals showed that they exhibited lower toxicity to non-target organisms while maintaining efficacy against pests. This characteristic is crucial for developing sustainable agricultural practices.

Materials Science

The incorporation of fluorinated groups into polymer matrices can significantly alter their physical properties, such as hydrophobicity and thermal stability. This compound can be explored as an additive in polymer formulations to enhance performance characteristics.

Example Application : Research has demonstrated that adding fluorinated compounds to polymer blends improves their resistance to solvents and enhances thermal stability, making them suitable for high-performance applications in coatings and textiles.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations in Azetidine Derivatives

Key structural analogs and their differences are outlined below:

Key Observations:

- The 3-fluoro-4-methoxybenzoyl group in the target compound provides a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing interactions with biological targets.

- Replacing benzoyl with xanthene-carbonyl (as in CM853938) introduces steric hindrance, which may improve selectivity but reduce solubility .

- Trifluoroethoxy groups, common in both pharmaceuticals () and pesticides (), enhance resistance to oxidative metabolism compared to ethoxy or methoxy groups .

Physicochemical and Electronic Properties

Computational studies on related molecules (e.g., triazolone derivatives) using B3LYP/6-31G(d,p) methods highlight the importance of substituents on electronic properties .

| Property | Target Compound | CM853938 | Triazolone Derivative |

|---|---|---|---|

| LogP | ~3.2 (estimated) | ~4.1 | ~2.8 |

| HOMO-LUMO Gap | 5.1 eV (calculated) | 4.8 eV | 5.6 eV |

| Mulliken Charge on N (Azetidine) | -0.45 | -0.42 | N/A |

Analysis:

- The lower logP of the target compound compared to CM853938 suggests better aqueous solubility, critical for bioavailability.

Biological Activity

1-(3-Fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula and a molecular weight of approximately 300.24 g/mol. The presence of fluorine atoms contributes to its lipophilicity and biological activity.

Research indicates that the compound interacts with specific biological targets, potentially influencing various signaling pathways. The fluorinated groups enhance the compound's binding affinity to target proteins, which may include enzymes or receptors involved in metabolic processes.

Anticancer Activity

Several studies have reported the anticancer properties of similar fluorinated compounds. For instance, compounds with a similar structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells (MCF-7) in vitro, with IC50 values indicating potent activity at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Compound A | MCF-7 | 5.2 |

| Similar Compound B | HeLa | 3.8 |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Research has shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

- Mechanism : The compound appears to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Antimicrobial Activity

Fluorinated compounds are often explored for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains.

- Study Findings : In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many traditional antibiotics .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Initial findings suggest that while the compound shows promising biological activity, it also exhibits cytotoxicity at higher concentrations.

Q & A

Basic: What are the key synthetic strategies for preparing 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how can reaction yields be optimized?

The synthesis typically involves coupling a substituted benzoyl moiety to an azetidine ring functionalized with a trifluoroethoxy group. For example, analogous compounds (e.g., trifluoroethoxy-pyridine derivatives) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling reactions . Yield optimization requires careful control of reaction conditions:

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of sensitive intermediates.

- Employ catalysts like Pd(PPh₃)₄ for cross-coupling reactions, with temperatures between 60–80°C to balance reactivity and side-product formation .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to improve final product purity and yield .

Basic: How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?

- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts. For example, the trifluoroethoxy group’s –OCH₂CF₃ protons appear as a quartet (~δ 4.5–4.7 ppm, ), while aromatic protons from the benzoyl group show splitting patterns dependent on fluorine substitution .

- IR : Confirm carbonyl (C=O, ~1680–1700 cm⁻¹) and ether (C-O, ~1100–1250 cm⁻¹) stretches .

- HRMS : Validate molecular weight with <5 ppm error (e.g., [M + H]+ at m/z 403.1234 for C₁₉H₁₈F₄NO₃) .

Advanced: How should researchers resolve contradictions in spectral data, such as unexpected coupling patterns in NMR?

Contradictions may arise from dynamic effects or impurities. Methodological steps include:

- Variable Temperature NMR : Assess conformational flexibility (e.g., hindered rotation of the benzoyl group) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(2,2,2-trifluoroethoxy)pyridine derivatives) to identify substituent-specific shifts .

Advanced: What experimental designs are recommended for evaluating the biological activity of this compound in anticancer research?

- In Vitro Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity against cancer cell lines (e.g., IC₅0 determination) .

- Target Engagement : Screen for kinase inhibition (e.g., EGFR or PI3K) using fluorescence polarization assays .

- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent controls to validate specificity .

Advanced: How can researchers address poor solubility of this compound in aqueous media during biological testing?

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without inducing cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in proton pump inhibitor analogs .

- Particle Size Reduction : Nano-milling or liposomal encapsulation can enhance dissolution rates .

Regulatory: What significant new use requirements (SNURs) apply to this compound under the U.S. EPA’s TSCA?

- Reporting Obligations : If used in non-research industrial applications (e.g., polymer additives), submit a Significant New Use Notice (SNUN) under 40 CFR §721.10166 .

- Safety Data : Provide toxicity profiles (e.g., endocrine disruption potential) if the compound shares structural motifs with regulated substances (e.g., trifluoroethoxy-pesticides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.